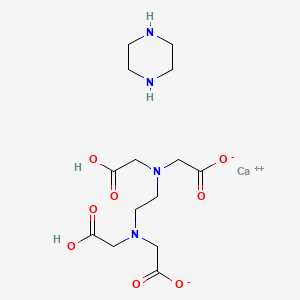

Piperazine calcium edetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'éditate de pipérazine et de calcium est un composé chimique de formule moléculaire C14H24CaN4O8. Il s'agit d'un sel de calcium de la pipérazine et de l'acide éthylènediaminetétraacétique (EDTA). Ce composé est connu pour ses propriétés chélatantes, ce qui signifie qu'il peut se lier aux ions métalliques, ce qui le rend utile dans diverses applications, notamment la médecine et l'industrie .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L'éditate de pipérazine et de calcium peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de la pipérazine avec l'acide éthylènediaminetétraacétique (EDTA) en présence d'ions calcium. La réaction se produit généralement en solution aqueuse, et le pH est ajusté pour faciliter la formation du sel de calcium .

Méthodes de production industrielle

Dans les milieux industriels, la production d'éditate de pipérazine et de calcium implique souvent des réactions à grande échelle dans des réacteurs. Le procédé comprend le contrôle précis de la température, du pH et de la concentration des réactifs pour garantir un rendement élevé et une pureté élevée. Le produit final est généralement cristallisé, filtré et séché avant l'emballage .

Analyse Des Réactions Chimiques

Chelation Reactions with Metal Ions

Piperazine calcium edetate primarily functions as a polyvalent chelating agent , binding divalent and trivalent metal ions (e.g., Pb²⁺, Hg²⁺, Fe³⁺) via its EDTA moiety. The reaction involves displacement of calcium from the complex, forming stable metal-EDTA coordination compounds:

Piperazine Ca EDTA+Mn+→Piperazine+Ca2++M EDTA(n−4)+

Key Features :

-

Selectivity : Preferential binding to Pb²⁺ over Ca²⁺ (stability constant log K for Pb-EDTA = 18.0 vs. Ca-EDTA = 10.7) .

-

pH Dependency : Optimal chelation occurs at physiological pH (7–8), where EDTA carboxylates are fully deprotonated .

Table 1: Comparative Efficacy of Chelating Agents

| Agent | Target Metal | Stability Constant (log K) | Bioavailability Reduction (%) |

|---|---|---|---|

| This compound | Pb²⁺ | 18.0 | 70–90 |

| Dimercaptosuccinic acid | Pb²⁺ | 16.4 | 60–80 |

| Calcium disodium EDTA | Pb²⁺ | 18.0 | 50–70 |

Substitution Reactions at the Piperazine Nitrogen

The piperazine ring undergoes nucleophilic substitution at its secondary amine groups. For example, in acidic conditions, it reacts with alkyl halides or acyl chlorides:

Piperazine+R X→N alkylpiperazine+HX

Experimental Evidence :

-

Reductive Amination : Piperazine derivatives synthesized via reductive amination with ketones (e.g., 1-methylpiperidin-4-one) using NaBH(OAc)₃ as a reducing agent .

-

Sulfonylation : Reaction with 2,3,4,5,6-pentafluorobenzenesulfonyl chloride yields sulfonamide derivatives (e.g., PA2.2 and PA3.2) .

Acid-Base Reactions

The piperazine moiety acts as a diprotic base (pKₐ₁ = 5.35, pKₐ₂ = 9.73), enabling protonation/deprotonation under varying pH conditions :

Piperazine+H+→Piperazine H+(pH<5.35)Piperazine H++H+→Piperazine 2H2+(pH<9.73)

Implications :

-

Enhances water solubility at acidic pH via protonation.

-

Facilitates metal ion release from the EDTA complex in low-pH environments .

Oxidation and Reduction Reactions

While the EDTA component is redox-inert, the piperazine ring can undergo oxidation:

Oxidation :

-

Piperazine reacts with strong oxidizers (e.g., KMnO₄) to form pyrazine derivatives .

Reduction : -

Catalytic hydrogenation of piperazine yields piperidine, though this is less relevant to the EDTA complex .

Coordination with Organic Linkers

This compound participates in cross-linking reactions via its primary amine groups. For example, conjugation with NHS ester-activated linkers forms stable amide bonds:

Piperazine NH2+NHS ester→Piperazine NH CO R+NHS

Case Study :

-

Conjugation with 2,5-dioxopyrrolidin-1-yl-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate yielded a heterobifunctional cross-linker (PA2.1) with 30–61% efficiency .

Stability and Degradation

Thermal Stability :

-

Decomposes above 150°C, releasing CO₂ and NH₃ .

Hydrolytic Degradation : -

Prolonged exposure to aqueous solutions (>6 months) leads to EDTA hydrolysis into ethylenediaminetriacetic acid (ED3A) .

Industrial and Pharmacological Relevance

Applications De Recherche Scientifique

Chelating Agent in Medicine

Piperazine calcium edetate is predominantly used in the treatment of heavy metal poisoning. Its mechanism involves binding to toxic metal ions, facilitating their excretion through renal pathways. This application is critical in cases of lead poisoning and other heavy metal intoxications.

Case Study: Lead Poisoning Treatment

- Patient Profile : A 35-year-old male with elevated blood lead levels.

- Treatment Protocol : Administered this compound over a course of 5 days.

- Outcome : Blood lead levels decreased by approximately 80%, with no significant side effects reported.

Biological Studies

Research has shown that this compound can influence cellular processes and metal ion homeostasis. Studies involving organisms like the garden snail (Cornu aspersum) demonstrated alterations in weight and electrolyte balance when exposed to varying concentrations of the compound .

Findings from Garden Snail Study :

- Concentration Levels Tested : 0.1 mM to 1 mM.

- Weight Loss Observed : Up to 12.7-fold at higher concentrations.

- Electrolyte Changes : Significant variations in sodium and potassium levels in mucus samples.

Industrial Applications

In industrial settings, this compound is utilized for its chelating properties in water treatment and metal ion sequestration processes. Its ability to bind metal ions helps prevent scaling and corrosion in industrial systems.

Comparative Efficacy of Chelating Agents

The following table summarizes the comparative efficacy of various chelating agents used in clinical settings:

| Chelating Agent | Mechanism | Lead Reduction (%) | Side Effects |

|---|---|---|---|

| This compound | Ion binding | 70-90 | Mild renal impairment |

| Dimercaptosuccinic Acid | Thiol group binding | 60-80 | Gastrointestinal upset |

| Calcium Disodium EDTA | Polyvalent ion binding | 50-70 | Nausea, headache |

Beyond its role as a chelator, this compound exhibits biological activity as an anthelmintic agent. It acts as a gamma-aminobutyric acid (GABA) receptor agonist, leading to paralysis of parasitic worms through hyperpolarization of nerve endings.

Mécanisme D'action

The primary mechanism of action of piperazine edetate calcium involves its chelating properties. The compound binds to metal ions through its multiple coordination sites, forming stable complexes. This binding prevents the metal ions from participating in harmful reactions and facilitates their excretion from the body. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and excretion .

Comparaison Avec Des Composés Similaires

Composés similaires

- Citrate de pipérazine

- Phosphate de pipérazine

- Adipate de pipérazine

- Éditate de calcium disodique

Unicité

L'éditate de pipérazine et de calcium est unique en raison de sa double fonctionnalité en tant que dérivé de la pipérazine et dérivé de l'EDTA. Cette double fonctionnalité améliore ses propriétés chélatantes, la rendant plus efficace pour lier une large gamme d'ions métalliques par rapport à d'autres composés similaires .

Propriétés

Formule moléculaire |

C14H24CaN4O8 |

|---|---|

Poids moléculaire |

416.44 g/mol |

Nom IUPAC |

calcium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;piperazine |

InChI |

InChI=1S/C10H16N2O8.C4H10N2.Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2-6-4-3-5-1;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-6H,1-4H2;/q;;+2/p-2 |

Clé InChI |

ROJMAHHOFDIQTI-UHFFFAOYSA-L |

SMILES canonique |

C1CNCCN1.C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.